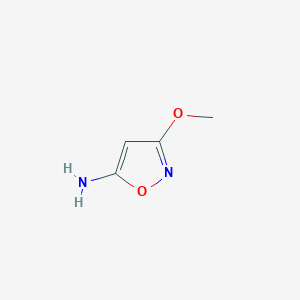

3-Methoxyisoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHZHSGIGOPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyisoxazol 5 Amine and Its Core Structure

Established Synthetic Routes for 3-Methoxyisoxazol-5-amine

Established methods for synthesizing the isoxazole (B147169) core, which is central to this compound, often rely on cyclization reactions that form the heterocyclic ring from acyclic precursors.

Cyclization Reactions Utilizing Nitrile Oxide Precursors

A primary and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.net Nitrile oxides, which are key 1,3-dipole intermediates, can be generated in situ from various precursors, including the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes. nih.gov The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. researchgate.net

For the synthesis of a 3,5-disubstituted isoxazole like the core of this compound, the reaction would involve a substituted nitrile oxide and a terminal alkyne. The regioselectivity of the cycloaddition determines the final substitution pattern. The general scheme for this approach is as follows:

Table 1: General Scheme for Isoxazole Synthesis via Nitrile Oxide Cycloaddition

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Dipolarophile) | Product |

|---|

The generation of nitrile oxides from aldoximes can be achieved using oxidizing agents like chloramine-T. researchgate.net Alternatively, hydroximoyl chlorides serve as common precursors that eliminate hydrogen chloride in the presence of a base to form the nitrile oxide. nih.govnih.gov This method provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles when conducted in water. nih.gov

Oxime-Mediated Cyclization Pathways

Pathways involving oxime intermediates are well-established for isoxazole synthesis. One prominent method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This strategy involves a three-step process: preparation of an ynone (an α,β-acetylenic ketone), formation of the corresponding O-methyl oxime, and subsequent electrophile-induced cyclization. organic-chemistry.org

The O-methyl oximes are typically prepared by reacting the ynone with methoxylamine hydrochloride in the presence of a base like pyridine (B92270). nih.gov The cyclization can be initiated by various electrophiles, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), to yield 4-haloisoxazoles under mild conditions. organic-chemistry.org These halogenated isoxazoles can then be further functionalized. nih.gov Gold catalysts have also been employed for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in high yields. organic-chemistry.org

Another oxime-mediated route involves the reaction of hydroxylamine (B1172632) with a β-keto nitrile derivative. For instance, the synthesis of 3-amino-5-methylisoxazole (B124983) can be achieved by reacting 3-hydroxybutanenitrile with hydroxylamine hydrochloride, followed by an iron(III) chloride-catalyzed cyclization step. chemicalbook.com

Reduction Strategies from Isoxazole Carboxylic Acid Derivatives

The amino group at the 5-position of the isoxazole ring can be introduced by the reduction of a corresponding nitro group or through the chemical transformation of a carboxylic acid derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and their derivatives, such as esters and amides, into alcohols or amines. msu.edulibretexts.org While NaBH₄ is generally not strong enough for these transformations, LiAlH₄ effectively reduces amides to amines. libretexts.orglibretexts.org

A synthetic route to a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, involves the reduction of a nitro precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, using iron powder in acetic acid. nih.gov This demonstrates the feasibility of introducing an amino group onto the isoxazole ring via the reduction of a nitro group.

The conversion of a carboxylic acid at the 5-position into a 5-amino group is a standard organic transformation that can be achieved through rearrangements like the Curtius, Schmidt, or Hofmann rearrangement. These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the amine. For example, an isoxazole-5-carboxylic acid can be converted to an acyl azide, which then undergoes the Curtius rearrangement to form the 5-amino-isoxazole.

Alkylation or Arylation Approaches at Specific Ring Positions

The methoxy (B1213986) group at the 3-position is typically introduced by alkylating the corresponding 3-hydroxyisoxazole precursor. A documented procedure involves the methylation of methyl 3-hydroxyisoxazole-5-carboxylate using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield methyl 3-methoxyisoxazole-5-carboxylate. nih.gov

An alternative synthesis of a methoxy-isoxazole derivative was demonstrated in the synthesis of muscimol, a related natural product. wikipedia.org In this case, 3-bromo-5-aminomethyl-isoxazole was converted to 3-methoxy-5-aminomethyl-isoxazole by refluxing with potassium hydroxide (B78521) in methanol. wikipedia.org This reaction showcases a nucleophilic substitution pathway to install the methoxy group.

Table 2: Example of Alkylation to Form a 3-Methoxyisoxazole Derivative nih.gov

| Starting Material | Reagents | Product | Yield |

|---|

Emerging and Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques for the construction and functionalization of heterocyclic rings, often employing metal catalysts to enhance efficiency and selectivity.

Metal-Catalyzed Cyclization and Functionalization Strategies

Metal catalysts have found significant application in the synthesis of isoxazoles. Gold and copper catalysts are particularly effective in mediating the cyclization of oxime precursors. organic-chemistry.org For example, AuCl₃ catalyzes the cycloisomerization of α,β-acetylenic oximes, while CuCl can be used for the intramolecular cyclization of oximes derived from propargylamines. organic-chemistry.org

Palladium catalysis is instrumental both in preparing the precursors for cyclization and in the subsequent functionalization of the isoxazole ring. nih.gov The Sonogashira coupling, a palladium/copper-catalyzed reaction, is commonly used to synthesize the 2-alkyn-1-one (ynone) precursors required for oxime-mediated cyclization pathways. nih.govorganic-chemistry.org

Furthermore, the isoxazole ring, once formed, can be functionalized using palladium-catalyzed cross-coupling reactions. For instance, 4-iodoisoxazoles, which are readily prepared via electrophilic cyclization, can undergo various palladium-catalyzed reactions to introduce new substituents, allowing for the synthesis of highly substituted isoxazoles. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-5-methylisoxazole |

| 3-bromo-5-aminomethyl-isoxazole |

| 3-hydroxybutanenitrile |

| 3-hydroxyisoxazole |

| 3-methoxy-5-aminomethyl-isoxazole |

| 4-iodoisoxazoles |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Iron(III) chloride |

| Lithium aluminum hydride (LiAlH₄) |

| Methyl 3-hydroxyisoxazole-5-carboxylate |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate |

| Methyl 3-methoxyisoxazole-5-carboxylate |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate |

| Methyl iodide |

| Muscimol |

| Potassium carbonate |

Microwave-Assisted Organic Synthesis of Isoxazole Scaffolds

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating the production of heterocyclic compounds, including isoxazole scaffolds. This method offers substantial advantages over conventional heating by dramatically reducing reaction times and often increasing product yields. tsijournals.com For instance, the synthesis of isoxazole Schiff bases derived from 3-amino-5-methyl isoxazole, a structurally related compound, demonstrates the power of this technology. While conventional methods require refluxing for 3 hours or more, microwave irradiation can complete the reaction in as little as 30 seconds. tsijournals.comtsijournals.com This rapid heating, combined with the use of minimal organic solvents, positions microwave assistance as a simpler and more efficient procedure. tsijournals.com The comparative yields between the two methods underscore the efficiency of microwave-assisted synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Schiff Bases

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 3+ hours | 70-81% |

| Microwave-Assisted | 30 seconds | 90-95% |

This data is based on the synthesis of Schiff bases from 3-amino-5-methyl isoxazole and serves as an illustrative example for the isoxazole scaffold. tsijournals.com

The application of microwave energy is not limited to Schiff base formation and extends to the core synthesis of various heterocyclic systems. chim.itnih.gov For example, a three-component, one-pot procedure for synthesizing formamidines from aminotriazoles saw a significant yield increase from 4% at 70°C to 71% when the temperature was raised to 140°C under microwave irradiation. nih.gov This highlights the ability of microwave synthesis to drive reactions to completion under conditions that are less effective with conventional heating.

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. rsc.org Key strategies include the use of environmentally benign solvents, renewable catalysts, and highly efficient reaction designs like multicomponent reactions (MCRs). nih.gov

A prominent example is the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which can be achieved through an MCR involving an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov One green protocol for this transformation utilizes an agro-waste-based solvent medium and glycerol at a moderate temperature of 60°C, achieving high yields of 86–92%. nih.gov This approach successfully avoids hazardous solvents and employs a catalyst derived from a renewable feedstock. nih.gov

Another significant green advancement is the use of water as a reaction solvent. The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been successfully performed in water at room temperature, which is considered the most environmentally friendly solvent. mdpi.comresearchgate.netdntb.gov.ua This method emphasizes atom economy and less waste generation, aligning with core green chemistry principles. mdpi.comdntb.gov.ua

Catalysis by Functionalized Supports (e.g., Amine-Functionalized Cellulose)

The use of catalysts immobilized on solid supports represents a significant advance in sustainable synthesis, offering advantages in catalyst separation, recovery, and reusability. Propylamine-functionalized cellulose (Cell-Pr-NH2) has proven to be an effective heterogeneous catalyst for the synthesis of isoxazole derivatives. mdpi.comresearchgate.net This biocatalyst is employed in the one-pot, three-component reaction to produce 3,4-disubstituted isoxazol-5(4H)-ones from β-keto esters, hydroxylamine hydrochloride, and various aldehydes. mdpi.comresearchgate.netdntb.gov.uapreprints.org

The reaction proceeds efficiently in water at room temperature, yielding good to high amounts of the desired products. mdpi.comresearchgate.net An important aspect of this methodology is the optimization of the catalyst loading. Research has shown that a specific amount of the catalyst is sufficient to achieve optimal results in terms of both reaction time and yield. The simple work-up procedure, which involves filtering the solid product and washing with ethanol, further enhances the green credentials of this method. mdpi.com

Table 2: Optimization of Amine-Functionalized Cellulose Catalyst Loading

| Entry | Catalyst Amount (mg) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 120 | 60 |

| 2 | 4 | 90 | 70 |

| 3 | 6 | 70 | 80 |

| 4 | 8 | 50 | 85 |

| 5 | 10 | 40 | 90 |

| 6 | 12 | 30 | 94 |

| 7 | 14 | 25 | 97 |

Based on the model reaction for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one in water at room temperature. mdpi.compreprints.org

Optimization of Reaction Conditions for Enhanced Efficiency

Regioselectivity Control in Isoxazole Ring Formation

Control over regioselectivity—the specific orientation in which reactants combine—is paramount in the synthesis of substituted isoxazoles to ensure the desired isomer is formed. In the synthesis of aminomethylisoxazoles, for example, there is a potential for the formation of isomers such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole. The reaction conditions, particularly pH, play a crucial role in directing the outcome.

In a patented process for producing 3-amino-5-methylisoxazole from nitrile compounds and hydroxyurea, it was discovered that maintaining the pH between 10.1 and 13, and preferably between 10.5 and 12.5, leads to significantly increased yields (above 90%). google.com More importantly, this strict pH control results in a product that is substantially free of the undesired 5-amino-3-methylisoxazole (5-AMI) isomer, which is a major impurity in processes without this level of control. google.com This demonstrates a practical and effective method for achieving high regioselectivity in the formation of the isoxazole ring.

Stereochemical Considerations in Derivative Synthesis

While the parent compound this compound is achiral, the synthesis of its derivatives can introduce stereocenters, making stereochemical control a critical consideration. When the amine group of the isoxazole acts as a nucleophile in reactions with chiral electrophiles, or when subsequent modifications introduce chirality, the formation of stereoisomers (enantiomers or diastereomers) is possible.

Therefore, in planning the synthesis of more complex derivatives, chemists must consider employing stereoselective synthetic strategies. This could involve the use of chiral auxiliaries, asymmetric catalysts, or stereospecific reagents to control the three-dimensional arrangement of atoms in the final product. The choice of strategy would depend on the specific transformation being performed and the desired stereochemical outcome. Although not directly applicable to the synthesis of the achiral parent compound, this foresight is essential for the development of advanced isoxazole-based molecules.

Scalability Aspects for Synthetic Procedures

The transition of a synthetic procedure from a laboratory scale to large-scale industrial production introduces numerous challenges that must be addressed for a process to be viable. For isoxazole synthesis, scalability considerations include the cost and availability of raw materials, the safety of the reaction conditions, the environmental impact of solvents and reagents, and the ease of product isolation and purification.

For instance, a traditional method for producing 3-amino-5-methylisoxazole involved the use of chloroform for extraction, a solvent with significant health and environmental concerns, making it less suitable for large-scale production. google.com An alternative three-step method starting from common raw materials like ethyl acetate and acetonitrile avoids such hazardous solvents and does not produce isomeric byproducts, suggesting better scalability. google.com

Furthermore, the adoption of green chemistry principles, such as the use of heterogeneous catalysts like amine-functionalized cellulose, directly addresses scalability. mdpi.comresearchgate.net Such catalysts can be easily separated from the reaction mixture, recycled, and reused, which simplifies the purification process and reduces waste, both of which are critical advantages in industrial applications. Similarly, microwave-assisted synthesis, with its rapid reaction times, offers the potential for high-throughput production, a key factor in scaling up chemical manufacturing. tsijournals.com

Flow Chemistry Applications in Continuous Production

The application of flow chemistry has marked a significant paradigm shift in the synthesis of organic compounds, particularly for heterocyclic motifs like isoxazoles. springerprofessional.de This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. nih.govmdpi.com For the continuous production of isoxazole amines, flow chemistry provides a robust platform for efficient and automated synthesis. durham.ac.uk

The synthesis of trisubstituted isoxazoles, a category that includes derivatives structurally related to this compound, has been successfully adapted to multi-step flow processes. researchgate.net A notable example involves a sequence of oximation, chlorination, and cycloaddition reactions performed in a continuous mode. researchgate.net This approach capitalizes on the strengths of flow chemistry to handle potentially hazardous intermediates and exothermic reactions safely. For instance, the chlorination of oximes to form hydroximoyl chlorides can be precisely controlled in a flow reactor, minimizing the risk of thermal runaway. researchgate.net Similarly, the subsequent 1,3-dipolar cycloaddition with an alkyne benefits from the high temperatures and pressures accessible in flow systems, often leading to higher yields and shorter residence times compared to batch methods. researchgate.net

Key advantages of employing flow chemistry in the synthesis of isoxazoles include:

Enhanced Safety: Highly exothermic or hazardous reactions can be performed with greater control in the small volumes of microreactors, minimizing operational risks. springerprofessional.de The generation and immediate consumption of unstable intermediates, such as nitrile oxides, is a hallmark of flow synthesis. researchgate.net

Increased Efficiency and Yield: Superior mixing and heat transfer lead to more uniform reaction conditions, often resulting in higher conversion rates and cleaner reaction profiles. nih.gov Residence times can be reduced from hours in batch to mere minutes in flow. strath.ac.uk

Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. strath.ac.uk

Automation and Integration: Flow systems allow for the integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated sequence. mdpi.comdurham.ac.uk This "telescoping" of steps reduces manual handling and the potential for intermediate degradation. nih.gov

Photochemical reactions for isoxazole synthesis have also been successfully translated to continuous flow setups. researchgate.net The use of flow photoreactors provides better light penetration and more consistent irradiation compared to batch reactors, leading to improved efficiency and scalability of photochemical transformations, such as the synthesis of isoxazol-5(4H)-ones. mdpi.com

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Enhanced control over reaction parameters in small reactor volumes, enabling safer handling of hazardous intermediates. springerprofessional.de | Improved thermal management and containment. |

| Reaction Time | Often requires hours to days for completion. | Reduced to seconds or minutes due to efficient mixing and heat transfer. strath.ac.uk | Significant increase in productivity. |

| Scalability | Complex and requires significant process redesign for larger vessels. | Simpler scale-up by continuous operation ("scaling out") or parallelization ("numbering up"). strath.ac.uk | More predictable and linear scalability. |

| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, residence time, and stoichiometry. nih.gov | Higher reproducibility and product quality. |

| Yield & Purity | Often lower due to side reactions and non-uniform conditions. | Typically higher yields and cleaner product profiles due to optimized conditions. mdpi.com | Reduced need for complex purification. |

Comparative Analysis of Synthetic Pathways for Isoxazole Amines

The most widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This pathway is highly versatile and generally offers good control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov Nitrile oxides are typically generated in situ from aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation) to avoid their dimerization. rsc.org

An alternative approach involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. organic-chemistry.org This method is straightforward and utilizes readily available starting materials. However, it can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyl compounds, necessitating careful control of reaction conditions (e.g., pH) to favor the desired product. nih.gov

A more specialized route for producing 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. researchgate.net The first step is a nucleophilic substitution of the bromine atom with an amine, followed by an oxidation step to aromatize the isoxazoline ring to the corresponding isoxazole. researchgate.net This method is particularly useful for introducing the amino group at the 3-position specifically.

Another pathway is the rearrangement of isoxazoles to form other heterocycles, which can sometimes be a competing reaction. For example, the treatment of isoxazoles with hydrazine can lead to the formation of aminopyrazoles through a ring-opening and re-cyclization mechanism. organic-chemistry.org While this is a transformation to a different heterocyclic system, understanding its mechanism is vital for avoiding unwanted byproducts during the synthesis of isoxazole amines. This rearrangement can proceed via a one-step or a two-step process, with the latter often providing higher purity and yields. organic-chemistry.org

| Synthetic Pathway | Key Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | In situ generation of nitrile oxide; often requires a base or oxidizing agent. rsc.org | High versatility; good regioselectivity; broad substrate scope. rsc.orgnih.gov | Requires handling of unstable nitrile oxide intermediates; potential for side reactions (dimerization). researchgate.net |

| Condensation Reaction | 1,3-Diketone + Hydroxylamine | Typically requires acidic or basic conditions to control regioselectivity. nih.gov | Uses readily available starting materials; operationally simple. organic-chemistry.org | Potential for regioisomeric mixtures with unsymmetrical diketones; may require harsh conditions. nih.gov |

| Addition-Elimination/Oxidation | 3-Bromoisoxazoline + Amine | Two steps: nucleophilic substitution followed by oxidation. researchgate.net | Specific for the synthesis of 3-aminoisoxazoles; good yields. researchgate.net | Requires pre-functionalized starting material (bromoisoxazoline); multi-step process. |

| Ring Transformation | Isoxazole + Hydrazine | One-step (slower, more byproducts) or two-step (faster, higher purity) process. organic-chemistry.org | Provides access to aminopyrazoles from isoxazoles. organic-chemistry.org | Represents a potential competing pathway or degradation route, not a direct synthesis of isoxazole amines. |

Chemical Reactivity and Transformation of 3 Methoxyisoxazol 5 Amine

Intrinsic Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a π-electron deficient system, which influences its stability and susceptibility to chemical attack.

The presence of a methoxy (B1213986) (-OCH₃) group at the 3-position significantly modulates the electronic landscape of the isoxazole ring. The oxygen atom of the methoxy group can exert two opposing electronic effects: a -I (negative inductive) effect due to its high electronegativity, which withdraws electron density from the ring, and a +M (positive mesomeric or resonance) effect, where its lone pair of electrons can be delocalized into the ring system.

Table 1: Electronic Effects of Substituents on the Isoxazole Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 3 | -I (Electron-withdrawing) | +M (Electron-donating) | Donating |

| Amino (-NH₂) | 5 | -I (Electron-withdrawing) | +M (Electron-donating) | Strongly Donating |

Isoxazole rings are generally considered to be electron-deficient heterocycles and are therefore typically resistant to electrophilic aromatic substitution (EAS) reactions, which require a nucleophilic aromatic ring. However, the reactivity can be dramatically enhanced by the presence of strongly activating groups.

The 5-amino group on 3-Methoxyisoxazol-5-amine is a powerful activating group due to the +M effect of the nitrogen lone pair. This effect strongly increases the electron density of the ring, particularly at the ortho and para positions. In the case of the isoxazole ring, the only available position for substitution is C4. The combined electron-donating effects of the 3-methoxy and 5-amino groups are expected to render the C4 position sufficiently nucleophilic to react with electrophiles. Research has shown that introducing an exocyclic amino substituent is a viable strategy for achieving electrophilic functionalization in otherwise unreactive N-heteroaromatic compounds, including isoxazoles. researchgate.net Therefore, reactions such as halogenation or nitration would be predicted to occur regioselectively at the C4 position, although potentially requiring carefully controlled conditions to avoid side reactions involving the amino group itself.

The isoxazole ring is susceptible to nucleophilic attack, often leading to ring cleavage due to the inherent weakness of the N-O bond. The specific pathway of attack is influenced by the substituents on the ring.

Ring-Opening Reactions : A common pathway involves nucleophilic attack at the C5 position, followed by cleavage of the N-O bond. However, the presence of the electron-donating amino group at C5 may disfavor direct nucleophilic attack at this position. Alternatively, reductive ring-opening using reagents like molybdenum hexacarbonyl is a known method to cleave the isoxazole ring, transforming it into a β-diketone moiety precursor. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : While less common for isoxazoles compared to rings with better leaving groups, SNAr is a possibility. For instance, 3-haloisoxazoles are generally poor substrates for SNAr. acs.org In this compound, the methoxy group at C3 could potentially act as a leaving group, but this would likely require harsh reaction conditions and activation by a strongly electron-withdrawing group elsewhere on the ring, which is not the case here.

Isomerization : Certain substituted isoxazoles can undergo rearrangement. For example, 5-amino-substituted isoxazoles have been shown to isomerize to 2H-azirine-2-carboxamides under thermal, metal-catalyzed, or photochemical conditions. mdpi.com This indicates that the ring system can be labile and may rearrange following an initial interaction with a catalyst or energy source.

Reactivity of the Amino Group at the 5-Position

The primary amino group at the C5 position behaves as a typical, albeit electronically modified, aromatic amine. Its lone pair of electrons makes it nucleophilic and basic, allowing it to participate in a variety of common reactions such as acylation and silylation.

Acylation involves the reaction of the amino group with an acylating agent (e.g., acyl chloride, anhydride) to form an amide. This reaction is fundamental for protecting the amino group or for synthesizing more complex derivatives.

However, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have revealed that the nucleophilicity of the 5-amino group is significantly diminished. nih.govmdpi.com This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair of electrons into the electron-deficient isoxazole ring system. Consequently, the acylation of this amino group is more challenging than for a typical aniline and may require forcing conditions, such as multiple sequential coupling steps or the use of highly reactive acylating agents. nih.gov

Table 2: Representative Conditions for Amine Acylation

| Acylating Agent | Catalyst/Base | Solvent | Conditions | Expected Outcome with this compound |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine (B92270) or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | Slow reaction, may require elevated temperatures or repeated additions. |

| Acetic Anhydride | None or cat. H₂SO₄ | Neat or Toluene | Reflux | Reaction likely proceeds, but may require extended heating. |

| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | DMF, DCM | Room Temp | May require multiple coupling cycles for complete conversion due to low nucleophilicity. nih.gov |

Silylation is the process of replacing a proton on the amino group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). This is often done to protect the amine or to increase its solubility in nonpolar solvents. Common silylating agents include chlorotrimethylsilane (TMSCl) used in conjunction with a base, or more reactive agents like N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS).

Given the reduced nucleophilicity of the 5-amino group, its silylation may be slower than that of more nucleophilic amines. The reaction typically proceeds by nucleophilic attack of the amine on the silicon atom of the silylating agent. For less reactive amines, stronger silylating agents or catalysts may be necessary. For instance, reactions with HMDS may require refluxing for several hours, potentially with the addition of a catalyst like trimethylchlorosilane or an ammonium (B1175870) salt to facilitate the reaction.

Table 3: Common Silylating Agents and Conditions

| Silylating Agent | Typical Base/Catalyst | Solvent | General Conditions |

|---|---|---|---|

| Chlorotrimethylsilane (TMSCl) | Triethylamine, Pyridine | Aprotic (e.g., THF, Toluene) | Room temperature to reflux |

| Hexamethyldisilazane (HMDS) | Catalytic TMSCl or (NH₄)₂SO₄ | Neat or Aprotic Solvent | Reflux (up to 8 hours) |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None | Aprotic (e.g., Acetonitrile) | Room temperature to 60 °C |

Esterification and Carbamation

The primary amino group at the 5-position of this compound is a key site for nucleophilic attack, enabling reactions such as esterification and carbamation.

Esterification: Direct esterification by reacting the amine with a carboxylic acid under standard Fischer esterification conditions (an alcohol with a strong acid catalyst) is generally not feasible. The acidic conditions required would lead to the protonation of the basic amino group, rendering it non-nucleophilic. However, the amine can be acylated to form an amide linkage, which is structurally related to an ester. This is more accurately described as an amidation reaction (see section 3.2.5). A more viable, albeit indirect, route to a structure combining the isoxazole with an ester-like linkage would involve multi-step synthesis pathways that modify the isoxazole core or build it with the desired functionality in place.

Carbamation: The amine group readily reacts with various chloroformates or other carbamoylating agents to yield the corresponding carbamates. This reaction is a standard method for protecting the amino group or for introducing a urethane linkage. For example, reaction with a generic alkyl chloroformate would proceed via nucleophilic acyl substitution to form an N-alkoxycarbonyl derivative.

| Reagent | Product Type | Reaction Conditions |

| Alkyl Chloroformate (e.g., R-O-CO-Cl) | N-Alkoxycarbonyl-3-methoxyisoxazol-5-amine (Carbamate) | Typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. |

| Isocyanate (R-N=C=O) | N-Alkylurea derivative | Nucleophilic addition of the amine to the isocyanate. |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed process.

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration, facilitated by a weak acid catalyst, leads to the formation of the C=N double bond of the imine. youtube.com The use of a weak acid is crucial; strong acids would fully protonate the amine, inhibiting its nucleophilicity. youtube.com These reactions are often driven to completion by removing the water formed, for instance, by azeotropic distillation.

| Carbonyl Compound | Intermediate | Final Product |

| Aldehyde (R-CHO) | Hemiaminal | Imine (Schiff Base) |

| Ketone (R-CO-R') | Hemiaminal | Imine (Schiff Base) |

This reactivity is fundamental in constructing more complex molecular architectures and is a common transformation for primary amines. nih.govrsc.org

Amination and Amidation Reactions

The nucleophilicity of the 5-amino group is central to its participation in amination and amidation reactions.

Amination: This term can refer to the introduction of an amino group, but in the context of a pre-existing amine, it typically refers to further alkylation. The reaction of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions are often difficult to control and can result in a mixture of products, including the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated products.

Amidation: The formation of an amide bond is a more common and controlled reaction. mdpi.comresearchgate.net this compound reacts readily with activated carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or esters (aminolysis) to form the corresponding N-acylated products (amides). chemistrysteps.comyoutube.com Direct amidation with a carboxylic acid is also possible using coupling agents that activate the carboxylic acid. researchgate.net

| Reagent | Product Type | General Conditions |

| Acyl Chloride (R-CO-Cl) | Amide | Base (e.g., pyridine) to scavenge HCl |

| Acid Anhydride ((RCO)₂O) | Amide | Often requires mild heating |

| Ester (R-CO-OR') | Amide | Requires heating (Aminolysis) chemistrysteps.com |

| Carboxylic Acid + Coupling Agent | Amide | Reagents like DCC, EDC |

Reactions Involving the Methoxy Group at the 3-Position

The methoxy group is an ether linkage and its reactivity is dominated by cleavage under acidic conditions.

Demethylation: The removal of the methyl group from the 3-methoxy position is a key transformation. wikipedia.org This is typically achieved under strong acidic conditions, converting the methoxy group into a hydroxyl group. A notable example is the synthesis of muscimol, where the related compound 3-methoxy-5-aminomethyl-isoxazole is demethylated by refluxing in concentrated hydrochloric or hydrobromic acid. wikipedia.org This process involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., Br⁻ or Cl⁻) on the methyl group via an SN2 mechanism. youtube.com

Alkylation: Alkylation at the methoxy group is not a typical reaction. However, alkylation can occur on the nitrogen atom of the isoxazole ring, although this is less common than reactions at the 5-amino group.

The C-O bond of the methoxy group is susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orgyoutube.com The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (methanol). The halide ion then acts as a nucleophile. In the case of a methyl aryl ether, the halide attacks the less hindered methyl group, leading to the formation of a phenol (B47542) (in this case, a 3-hydroxyisoxazole derivative) and a methyl halide. youtube.com This reaction is a standard method for converting methyl ethers to hydroxyl groups.

| Reagent | Product | Mechanism |

| HBr or HI (concentrated) | 3-Hydroxyisoxazol-5-amine | SN2 attack on the methyl group after protonation of the ether oxygen. libretexts.org |

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring, while aromatic, can undergo ring-opening under various conditions, reflecting the inherent strain and the weak N-O bond.

Reductive Ring-Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. For instance, treatment of isoxazoles with reagents like molybdenum hexacarbonyl [Mo(CO)₆] and water can cause reductive cleavage of the N-O bond to yield β-aminoenones. rsc.orgrsc.org Catalytic hydrogenation is another common method for cleaving the N-O bond, which typically leads to the formation of an aminoketone that may exist in various tautomeric forms.

Base-Promoted Ring-Opening: Strong bases can induce ring-opening by deprotonating the C-H bond at the 4-position. The resulting anion can undergo rearrangement, leading to the cleavage of the N-O bond and the formation of a cyanoenolate or related open-chain species. acs.org

Other Ring Transformations: Isoxazoles can also undergo rearrangements upon treatment with certain reagents. For example, treatment with an electrophilic fluorinating agent has been shown to induce a ring-opening fluorination, leading to the formation of α-fluorocyanoketones. acs.orgnih.gov While specific studies on this compound are not prevalent, the general reactivity patterns of the isoxazole ring suggest its potential to serve as a precursor to various acyclic structures through controlled ring-opening reactions.

Boulton–Katritzky Rearrangements in Isoxazoles

The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of 3-aminoisoxazole (B106053) derivatives. While specific studies on this compound are not prevalent in the reviewed literature, the general mechanism for 3-aminoisoxazoles involves a tandem SNAr/Boulton-Katritzky rearrangement. This reaction has been demonstrated in the synthesis of functionalized semanticscholar.orgacs.orgmorressier.comtriazolo[1,5-a]pyridines from 3-aminoisoxazoles and 2-fluoropyridines. organic-chemistry.org The process is typically promoted by a base and can also be catalyzed by palladium complexes when reacting with 2-pyridyl trifluoromethanesulfonate. rsc.org

The rearrangement proceeds through a nucleophilic attack of the exocyclic amine of the 3-aminoisoxazole onto an electrophilic partner, followed by a series of ring-opening and ring-closing steps to form a new heterocyclic system. The reaction is noted for its efficiency and atom economy in creating biologically significant structures. organic-chemistry.org For instance, the reaction of 3-aminoisoxazoles with 2-fluoropyridines under basic conditions (tBuOLi in DMSO at 100°C) yields semanticscholar.orgacs.orgmorressier.comtriazolo[1,5-a]pyridines. organic-chemistry.org

The presence of a methoxy group at the 3-position of the isoxazole ring in this compound is expected to influence the electron density of the ring and the nucleophilicity of the exocyclic amine. The electron-donating nature of the methoxy group could potentially modulate the rate and efficiency of the Boulton-Katritzky rearrangement compared to unsubstituted 3-aminoisoxazoles. However, specific experimental data on this substrate is not available in the reviewed literature.

Table 1: Examples of Boulton-Katritzky Rearrangements involving 3-Aminoisoxazoles

| Reactants | Catalyst/Conditions | Product | Reference |

| 3-Aminoisoxazoles and 2-Fluoropyridines | tBuOLi, DMSO, 100°C | Functionalized semanticscholar.orgacs.orgmorressier.comtriazolo[1,5-a]pyridines | organic-chemistry.org |

| 3-Aminoisoxazoles and 2-Pyridyl trifluoromethanesulfonate | Palladium catalyst | Functionalized semanticscholar.orgacs.orgmorressier.comtriazolo[1,5-a]pyridines | rsc.org |

Stability under Various Reaction Conditions

Generally, 3,5-disubstituted isoxazole derivatives are known to be quite stable towards oxidizing agents, acids, and bases. clockss.org This stability allows them to be used as protecting groups for β-diketones. clockss.org However, the isoxazole ring can undergo cleavage under certain conditions. For instance, N-alkylisoxazolium salts, formed by the alkylation of isoxazoles, can undergo ring opening with sodium alkoxide. clockss.org

The stability of this compound will be influenced by both the isoxazole ring's inherent properties and the attached functional groups. The amino group can be protonated in acidic conditions, potentially altering the reactivity and stability of the molecule. In strongly basic media, deprotonation of the amino group or interaction with the isoxazole ring could occur. Base-promoted ring-opening of isoxazole derivatives, particularly isoxazolones, has been reported. beilstein-journals.orgacs.org While this compound is not an isoxazolone, this suggests that under specific basic conditions, the isoxazole ring's integrity could be compromised.

Detailed experimental studies on the stability of this compound across a range of pH values and temperatures are not extensively documented in the available literature. Such studies would be necessary to fully characterize its chemical compatibility and degradation profile.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can involve either the isoxazole ring or the amino substituent.

Oxidation:

The direct oxidation of the this compound molecule is not well-documented. However, the synthesis of isoxazoles can involve the oxidation of precursor molecules. For example, 3-aminoisoxazolines can be oxidized to 3-aminoisoxazoles using iodine in the presence of imidazole. acs.org Another approach involves the oxidative heterocyclization of amines with alkynes using tert-butyl nitrite to form isoxazoles, proceeding through a nitrile oxide intermediate. semanticscholar.org These synthetic methods highlight the stability of the isoxazole ring to certain oxidative conditions.

Reduction:

The isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation is a common method for the ring opening of isoxazoles, typically yielding β-amino enones. clockss.org This reaction can be carried out using catalysts such as Raney nickel, palladium, or platinum black under ordinary pressure and temperature. clockss.org

Reduction with metal hydrides, such as lithium aluminum hydride (LiAlH₄), can also lead to the reduction of the isoxazole ring. The reduction of alkyl-substituted isoxazoles with LiAlH₄ has been shown to yield a variety of products, including hydroxyethylaziridines. cdnsciencepub.comresearchgate.net This indicates that the reduction is not a simple conversion but a more complex transformation involving ring cleavage and rearrangement. The presence of the methoxy and amino groups in this compound would likely influence the course of such reductions.

Iron-catalyzed transfer hydrogenation has also been reported for the reductive ring-opening of 3,5-disubstituted isoxazoles and isoxazolines to afford β-enaminones and 1,3-diketones. researchgate.net The specific products obtained from the reduction of this compound would depend on the reducing agent and reaction conditions employed.

Table 2: Common Reagents for Isoxazole Reduction

| Reducing Agent | Typical Product(s) | Reference(s) |

| Catalytic Hydrogenation (e.g., H₂/Pd) | β-Amino enones | clockss.org |

| Lithium Aluminum Hydride (LiAlH₄) | Hydroxyethylaziridines and other complex products | cdnsciencepub.comresearchgate.net |

| Iron Catalyst with Hydrogen Donor | β-Enaminones, 1,3-Diketones | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in both solution and solid states. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The molecular framework of 3-Methoxyisoxazol-5-amine can be comprehensively mapped out using a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. scienceopen.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, showing distinct signals for each type of proton in the molecule. A singlet would be anticipated for the single proton at the C4 position of the isoxazole (B147169) ring. rsc.org The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons of the primary amine group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display four distinct signals corresponding to the three carbon atoms of the isoxazole ring and the one carbon of the methoxy group. The chemical shifts provide insight into the electronic environment of each carbon. The C3 and C5 carbons, being attached to heteroatoms (oxygen and nitrogen), would resonate at lower fields compared to the C4 carbon. sciarena.comresearchgate.net

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence) would show a correlation cross-peak between the C4 carbon and its directly attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing the connectivity across the molecule. Key correlations would be expected from the methoxy protons to the C3 carbon and from the C4 proton to the C3 and C5 carbons, confirming the substituent positions on the isoxazole ring.

| Atom Position | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H4 (on C4) | ¹H NMR | ~5.5 - 6.5 | Singlet (s) |

| -OCH₃ | ¹H NMR | ~3.8 - 4.0 | Singlet (s) |

| -NH₂ | ¹H NMR | Variable, broad | Broad Singlet (br s) |

| C3 | ¹³C NMR | ~168 - 172 | - |

| C4 | ¹³C NMR | ~95 - 105 | - |

| C5 | ¹³C NMR | ~160 - 165 | - |

| -OCH₃ | ¹³C NMR | ~55 - 60 | - |

While solution NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers unique insights into its structure and packing in the crystalline state. An advanced technique particularly relevant for heterocyclic compounds is ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) or similar experiments that function as an "attached nitrogen test". nih.goviastate.edu

For this compound, a ¹³C{¹⁴N} ssNMR experiment would selectively detect carbon atoms directly bonded to nitrogen. iastate.edu In this case, the spectrum would reveal the signal for the C5 carbon, which is attached to the exocyclic amino group, as well as the signal for the carbon atom adjacent to the ring nitrogen. This method provides unambiguous confirmation of the isomeric structure and can reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice. nih.gov

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as conformational changes and rotations. youtube.com For this compound, DNMR could be employed to investigate the energetics of two key dynamic processes:

Inversion of the Amino Group : The nitrogen atom of the primary amine can undergo pyramidal inversion. At room temperature, this process is typically fast, resulting in a time-averaged, single broad peak for the two amine protons. By lowering the temperature, this inversion can be slowed. If the rate becomes slow enough on the NMR timescale, the two protons may become chemically non-equivalent, leading to the decoalescence of the single broad peak into two distinct signals. Analyzing the spectra at various temperatures allows for the calculation of the activation energy barrier for this inversion process.

Rotation of the Methoxy Group : Rotation around the C3-O bond of the methoxy group is another potential dynamic process. While this rotation is generally fast, variable-temperature NMR studies could reveal if any restricted rotation occurs at very low temperatures, which might be influenced by crystal packing forces or intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Amino (-NH₂) Group : As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. orgchemboulder.com An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹, and a broad N-H wagging band may be observed between 910-665 cm⁻¹. orgchemboulder.com

Isoxazole Ring : The isoxazole ring gives rise to a series of characteristic vibrations. These include C=N and C=C stretching bands, typically found in the 1650-1400 cm⁻¹ region. Ring stretching and deformation modes also produce a fingerprint in the spectrum. rsc.org

Methoxy (-OCH₃) Group : The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band. The asymmetric C-O-C stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 (two bands) |

| C-H Stretch (methyl) | Methoxy | 2980 - 2850 |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 |

| C=N / C=C Ring Stretch | Isoxazole Ring | 1650 - 1400 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

| C-O Stretch (asymmetric) | Methoxy | ~1250 |

| C-O Stretch (symmetric) | Methoxy | ~1040 |

| N-H Wag | Primary Amine | 910 - 665 (broad) |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, high-resolution mass spectrometry provides the exact mass, confirming its elemental composition, while tandem mass spectrometry reveals its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The molecular formula for this compound is C₄H₆N₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass provides a benchmark for its identification in complex mixtures. For a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, HRMS analysis (ESI+) found an [M+Na]⁺ ion at m/z 195.0373, which closely matched the required value of 195.0382 for its molecular formula C₆H₈N₂O₄Na. iucr.org This demonstrates the power of HRMS to confirm molecular formulas in this class of compounds.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is presented in the table below.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Species | Monoisotopic Mass (Da) |

|---|---|---|

| C₄H₆N₂O₂ | [M] | 114.04293 |

| C₄H₇N₂O₂⁺ | [M+H]⁺ | 115.05075 |

This interactive table is based on calculated theoretical values.

Fragmentation Patterns and Structural Information from MS/MS

The primary amine group is expected to be a primary site for fragmentation initiation. A key fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this would involve the cleavage of the bond between the amino group and the isoxazole ring. Furthermore, fragmentation of the isoxazole ring itself and loss of the methoxy group or parts thereof (e.g., CH₃ radical or formaldehyde) are also plausible pathways.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₄H₆N₂O₂]⁺˙)

| Proposed Fragment Ion | m/z (Nominal) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₃H₃N₂O₂]⁺ | 99 | •CH₃ | Loss of methyl radical from methoxy group |

| [C₄H₅NO₂]⁺˙ | 99 | •NH | Loss of imino radical |

| [C₃H₃NO]⁺˙ | 69 | •CH₃N | Ring fragmentation |

| [C₂H₃N₂]⁺ | 55 | CO₂ + •CH | Ring cleavage and rearrangement |

This interactive table outlines theoretically predicted fragmentation patterns based on established chemical principles.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. While a crystal structure for this compound has not been reported in publicly accessible databases, the analysis of a closely related derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, provides significant insight into the expected structural features. iucr.org

Determination of Absolute Configuration and Crystal Packing

This compound is an achiral molecule, so it does not have an absolute configuration. The crystal packing describes how molecules are arranged in the crystal lattice. In the crystal structure of the related methyl 4-amino-3-methoxyisoxazole-5-carboxylate, molecules are linked into chains that propagate along a specific crystallographic axis. iucr.orgnih.gov This arrangement is primarily dictated by hydrogen bonding interactions. It is highly probable that this compound would also exhibit a highly ordered packing structure stabilized by intermolecular forces.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the solid-state structure of molecules containing hydrogen bond donors (like the -NH₂ group) and acceptors (like the isoxazole nitrogen and oxygen atoms, and the methoxy oxygen).

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds in this compound is limited due to the geometry of the molecule.

Intermolecular Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the isoxazole ring's nitrogen and oxygen atoms are potential acceptors. libretexts.org Therefore, extensive intermolecular hydrogen bonding is expected in the crystalline state. Molecules of this compound would likely form networks where the N-H of one molecule bonds to the isoxazole nitrogen or oxygen of a neighboring molecule, creating chains or sheet-like structures. In the analogue methyl 4-amino-3-methoxyisoxazole-5-carboxylate, molecules are linked by N—H⋯O hydrogen bonds into chains. iucr.orgnih.gov

Conformational Analysis and Molecular Planarity Assessment

Conformational analysis of this compound would focus on the orientation of the methoxy and amine substituents relative to the isoxazole ring. The isoxazole ring itself is inherently aromatic and therefore expected to be planar.

In the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the molecule is observed to be almost perfectly planar, with a root-mean-square deviation for the non-hydrogen atoms of just 0.029 Å. iucr.orgnih.gov This planarity suggests significant electron delocalization across the isoxazole ring and its substituents. Given the structural similarity, it is highly probable that this compound also adopts a predominantly planar conformation in the solid state, which would maximize π-system conjugation.

Gas-Phase Spectroscopic Characterization4.5.1. Millimeter-Wave Spectroscopy for Rotational Transitions4.5.2. Fourier-Transform Microwave Spectroscopy for High-Resolution Structural Data

Further research in the field of rotational spectroscopy would be required to determine the rotational transitions and high-resolution structural data for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule at the atomic and electronic levels. For 3-methoxyisoxazol-5-amine, these calculations can reveal crucial information about its electronic structure, reactivity, and spectroscopic behavior.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key insights can be gained by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino and methoxy (B1213986) groups is expected to raise the HOMO energy, making it a better electron donor. The isoxazole (B147169) ring itself possesses distinct electronic characteristics that influence the distribution of these frontier orbitals.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: These are representative values based on calculations of similar isoxazole derivatives and are for illustrative purposes.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap | 9.70 |

Fukui indices are another important concept derived from quantum chemical calculations that help in predicting the local reactivity of different atomic sites within a molecule. These indices quantify the change in electron density at a specific site when an electron is added or removed, thereby identifying the most probable sites for nucleophilic and electrophilic attack. For this compound, the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the amino group, are expected to be key sites of reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the amino group, reflecting their lone pairs of electrons. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential.

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and bond orders. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be employed to determine the partial charge on each atom. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms will have positive partial charges. Bond order calculations provide insight into the nature of the chemical bonds (single, double, or triple) and can help in understanding the delocalization of electrons within the isoxazole ring.

Table 2: Predicted Atomic Charges for Selected Atoms in this compound (Note: These are representative values based on calculations of similar isoxazole derivatives and are for illustrative purposes.)

| Atom | Predicted Charge (a.u.) |

| O (isoxazole) | -0.45 |

| N (isoxazole) | -0.20 |

| C (methoxy) | 0.15 |

| N (amino) | -0.60 |

Quantum chemical calculations can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. indexcopernicus.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. These theoretical predictions can be a valuable aid in the interpretation of experimental NMR spectra and in the structural elucidation of new compounds. nih.govliverpool.ac.uk

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn determined by the presence of the electronegative heteroatoms and the aromaticity of the isoxazole ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values based on calculations of similar isoxazole derivatives and are for illustrative purposes.)

| Proton | Predicted Chemical Shift (ppm) |

| CH (isoxazole) | 5.5 - 6.0 |

| OCH₃ | 3.8 - 4.2 |

| NH₂ | 4.5 - 5.5 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the properties of molecules. tandfonline.commdpi.com

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. tandfonline.com By calculating the forces on each atom and minimizing the total energy of the system, the equilibrium geometry can be found. For this compound, geometry optimization would provide precise information about bond lengths, bond angles, and dihedral angles.

Conformational analysis, which involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies, is also a key application of DFT. For this compound, the rotation around the C-O bond of the methoxy group and the C-N bond of the amino group would lead to different conformers. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. researchgate.net

Table 4: Predicted Geometric Parameters for this compound (Note: These are representative values based on calculations of similar isoxazole derivatives and are for illustrative purposes.)

| Parameter | Predicted Value |

| C=N bond length (Å) | 1.35 |

| C-O bond length (isoxazole, Å) | 1.38 |

| C-O-C bond angle (methoxy, °) | 118 |

| H-N-H bond angle (amino, °) | 115 |

Calculation of Reaction Pathways and Transition States

The calculation of reaction pathways and the identification of transition states are fundamental to understanding the chemical reactivity of a molecule. For isoxazole derivatives, computational methods such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction mechanisms.

For this compound, several types of reactions could be computationally investigated. For instance, the synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. Computational studies on these reactions for analogous systems have elucidated the electronic effects of substituents on the reaction barriers and regioselectivity. researchgate.net A computational analysis of the formation of this compound would likely involve calculating the energy profile for the cycloaddition of a nitrile oxide with an appropriate alkyne, followed by subsequent functional group transformations. The transition state for the cycloaddition step would be a key focus, with its geometry and energy determining the feasibility and outcome of the reaction.

Furthermore, the reactivity of the amino and methoxy groups on the isoxazole ring can be explored. For example, the N-alkylation or acylation of the amino group could be modeled to predict the most favorable reaction sites and the energies of the transition states involved. Such calculations would provide a theoretical basis for designing synthetic routes and predicting potential side products. Computational studies on similar heterocyclic amines have demonstrated the utility of these approaches in understanding their chemical behavior.

A hypothetical reaction pathway calculation for the isomerization of this compound to a tautomeric form could also be performed. This would involve locating the transition state for the proton transfer, providing insight into the relative stability of the different tautomers.

Table 1: Hypothetical Data from a DFT Calculation on a Reaction Involving an Isoxazole Derivative

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | +25.4 |

| Energy of Products | -15.2 |

| Activation Energy | +25.4 |

| Reaction Enthalpy | -15.2 |

This table represents typical data that would be generated from a computational study of a reaction pathway and is for illustrative purposes.

Prediction of Thermochemical Properties

Computational chemistry offers reliable methods for the prediction of various thermochemical properties, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the stability and thermodynamics of a compound. For isoxazole and its derivatives, quantitative structure-property relationship (QSPR) models have been developed to predict such properties. mdpi.comresearchgate.net

For this compound, its standard enthalpy of formation could be estimated using computational methods like G3 or G4 theory, which are known for their high accuracy. These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

The predicted thermochemical data can be used to assess the thermodynamic feasibility of reactions involving this compound. For instance, by calculating the Gibbs free energy change for a proposed reaction, one can predict whether the reaction will be spontaneous under given conditions.

Table 2: Predicted Thermochemical Properties for a Hypothetical Isoxazole Derivative at 298.15 K

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas) | +50.3 kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | +120.8 kJ/mol |

| Standard Entropy (gas) | 320.5 J/(mol·K) |

The values in this table are illustrative and represent the type of data obtained from high-level computational thermochemistry studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the environment on molecular behavior.

Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound, although limited by the rigid isoxazole ring, is influenced by the rotation of the methoxy and amino groups. MD simulations can be employed to explore the preferred conformations of these groups in different environments, such as in various solvents or in the solid state.

In solution, the simulations would reveal the rotational energy barriers of the C-O and C-N bonds and the most stable rotamers. The solvent molecules would be explicitly included in the simulation box to capture their influence on the conformational equilibrium. For instance, in a protic solvent, hydrogen bonding between the solvent and the amino group could stabilize certain conformations. Conformational analysis of similar heterocyclic compounds has shown that the environment can significantly impact the population of different conformers. nih.gov

In the solid state, MD simulations can provide insights into the crystal packing and the intermolecular interactions that stabilize the crystal lattice. These simulations can help in understanding the polymorphism of the compound, which is crucial in materials science and pharmaceutical applications.

Interaction Energies with Solvents or Other Molecules

MD simulations are particularly well-suited for studying the interaction energies between a solute and solvent molecules or other surrounding molecules. For this compound, the interaction with solvent molecules is governed by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding.

The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds in different solvents. ulisboa.ptjlu.edu.cn The radial distribution function (RDF) is a common analysis tool used in MD simulations to understand the solvation structure around specific atoms of the solute.

The interaction energy with other molecules, such as biological macromolecules, is of great interest in drug design. While falling outside the strict scope of this article, it is worth noting that MD simulations are a cornerstone in studying protein-ligand interactions. The principles are the same: calculating the non-bonded interaction energies between the ligand (in this case, a molecule like this compound) and the surrounding amino acid residues of a protein. nih.gov

Table 3: Illustrative Interaction Energies of a Heterocyclic Amine with Different Solvents from MD Simulations

| Solvent | Interaction Energy (kJ/mol) |

| Water | -45.8 |

| Methanol | -38.2 |

| Chloroform | -15.5 |

This table provides hypothetical data to illustrate how interaction energies can vary with the solvent environment.

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are widely used to predict various physicochemical parameters of molecules, which are essential for a wide range of applications.

Dissociation Constants (pKa) Estimation

The dissociation constant (pKa) is a critical parameter that describes the acidity or basicity of a compound in solution. Computational methods for pKa prediction have become increasingly accurate and are often used to estimate the pKa of new or uncharacterized compounds. optibrium.commdpi.comresearchgate.net

For this compound, the primary site of protonation is expected to be the amino group, making the compound a weak base. The pKa of the conjugate acid can be estimated using various computational approaches. One common method involves calculating the Gibbs free energy change of the deprotonation reaction in solution using a thermodynamic cycle. This typically involves quantum mechanical calculations of the gas-phase energies of the protonated and deprotonated species, combined with a continuum solvation model to account for the solvent effects.

The accuracy of pKa prediction depends on the level of theory and the solvation model used. High-level quantum mechanical methods combined with explicit solvent models can provide pKa values with high accuracy. The predicted pKa value for this compound would be crucial for understanding its behavior in different pH environments.

Table 4: Computationally Estimated pKa for an Analogous Aromatic Amine

| Computational Method | Predicted pKa |

| DFT with PCM | 4.2 |

| DFT with SMD | 4.5 |

| QM/MM with explicit solvent | 4.8 |

This table presents hypothetical pKa values for a related compound to illustrate the range of values that can be obtained with different computational methods.

Applications of 3 Methoxyisoxazol 5 Amine in Modern Organic Synthesis

As a Versatile Synthon for Complex Molecular Architectures

3-Methoxyisoxazol-5-amine serves as a valuable and adaptable starting material in the synthesis of intricate molecular structures. The inherent reactivity of the isoxazole (B147169) core, combined with the functional handles provided by the amine and methoxy (B1213986) substituents, allows for its incorporation into a wide array of larger molecules.

The utility of this compound as a precursor is evident in its application in multi-step reaction sequences designed to build complex target molecules. The amine group provides a nucleophilic center that can readily undergo reactions such as acylation, alkylation, and condensation. These transformations are often the initial steps in longer synthetic pathways. For instance, the amino group of related isoxazole derivatives has been shown to react selectively, allowing for the introduction of new functionalities without disrupting the core heterocyclic structure.

Research on similar amino-isoxazoles demonstrates their role as foundational units. For example, the amino group on a 5-amino-3-methyl-isoxazole derivative has been utilized in reactions with maleimides, where the amine group on a hydrazide moiety reacts selectively while the isoxazole's amino group remains unreactive, showcasing the tunable reactivity of such synthons. nih.gov This differential reactivity is crucial in multistep synthesis, enabling chemists to control the sequence of bond formation.

Table 1: Examples of Transformations Involving Aminoisoxazole Derivatives

| Reactant | Reagent/Condition | Product Type | Application |

| 3-Aminoisoxazole (B106053) | Sulfonyl Chlorides | Sulfonamide | Synthesis of potential therapeutic agents. |

| 3-Aminoisoxazole | Isothiocyanates | Thiourea Derivative | Intermediate for further heterocyclization. |

| 5-Amino-3-methyl- isoxazole-4- carbohydrazide | Maleimides | N-substituted hydrazide | Building block for bioconjugation. nih.gov |